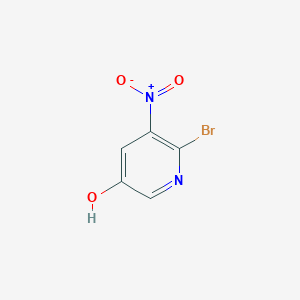
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is an organic compound with the molecular formula C9H16Cl2N2O. It is a derivative of propanol and contains both amino and hydroxyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and nitroethane.
Reduction: The nitro groups are reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-amino-2-(3-aminophenyl)propanal.
Reduction: Formation of 3-amino-2-(3-aminophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride
- 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
- 1-(3-aminophenyl)propan-1-ol
Uniqueness
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C9H16Cl2N2O |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
3-amino-2-(3-aminophenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-8(6-12)7-2-1-3-9(11)4-7;;/h1-4,8,12H,5-6,10-11H2;2*1H |
Clé InChI |
JXNFUCOZNHJVCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(CN)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
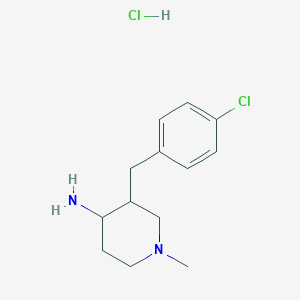

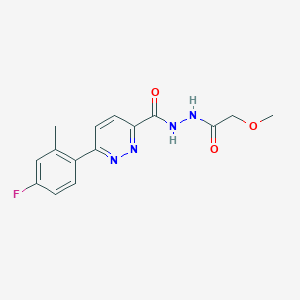
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
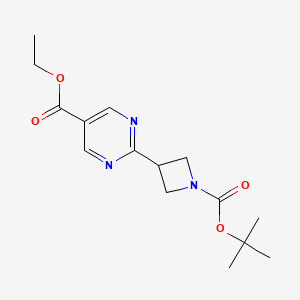
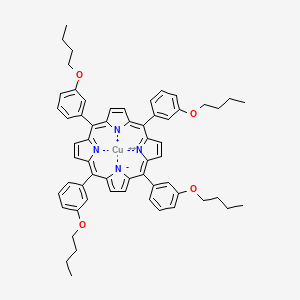
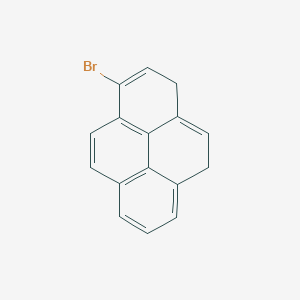
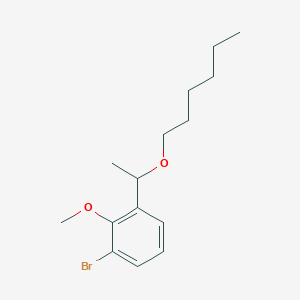
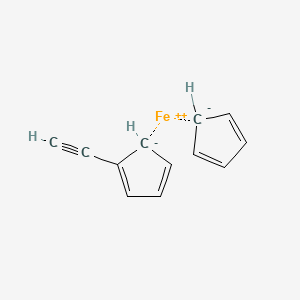
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)

